N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

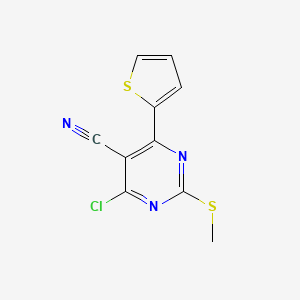

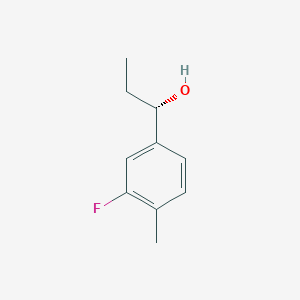

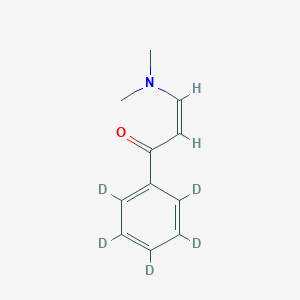

The compound contains a tert-butylsulfonyl group attached to a pyrrolidin-1-yl group, which is further attached to a phenyl group via an acetamide linkage . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding pyrrolidine with a tert-butylsulfonyl chloride to introduce the tert-butylsulfonyl group. The phenylacetamide moiety could then be introduced through a suitable coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky tert-butylsulfonyl group, the five-membered pyrrolidine ring, and the aromatic phenyl ring. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The tert-butylsulfonyl group is known for its unique reactivity pattern, which could be utilized in various chemical transformations . The exact reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tert-butylsulfonyl group, the pyrrolidine ring, and the phenyl ring. For example, the tert-butylsulfonyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

Antimicrobial Activity : Studies have shown that derivatives of N-(phenylsulfonyl)acetamide exhibit good antimicrobial activity. For example, novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide showed promising antimicrobial properties against a range of strains (Fahim & Ismael, 2019). Similarly, other synthesized heterocyclic compounds incorporating a sulfamoyl moiety demonstrated antimicrobial efficacy, indicating their potential use as antimicrobial agents (Darwish et al., 2014).

Anticancer Activity : The modification of related compounds by replacing the acetamide group with alkylurea has been investigated for their anticancer effects and toxicity. These studies indicate that such modifications can retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting their potential as anticancer agents with lower toxicity (Wang et al., 2015). Additionally, a series of α,β-unsaturated γ-lactam derivatives have been explored for their anticancer potential, targeting the PI3K/AKT signaling pathway, showing promise as cytotoxic and anticancer agents (Brindisi et al., 2021).

Neuroprotection and Inhibition of Enzymatic Activity

Neuroprotective Effects : GVS-111, a dipeptide analog related to the family of compounds under discussion, has demonstrated neuroprotective activity against oxidative stress in both normal human cortical neurons and Down’s syndrome cortical neurons. This suggests its potential for treating neurodegenerative disorders and mental retardation (Pelsman et al., 2003).

Enzymatic Inhibition : The compound SSR182289A, structurally related to the discussed compound, is a potent and selective thrombin inhibitor with promising antithrombotic properties in various animal models. This indicates the compound's potential in developing new anticoagulant therapies (Lorrain et al., 2003).

Eigenschaften

IUPAC Name |

N-[4-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-13(21)19-15-7-5-14(6-8-15)11-17(22)20-10-9-16(12-20)25(23,24)18(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXPANMIHDFFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)